6-Bromo-4-iodoisoquinoline
Description
Significance of Isoquinoline (B145761) Core in Contemporary Organic Chemistry
The isoquinoline core, a heterocyclic aromatic organic compound, is a significant structural motif in a vast array of natural and synthetic molecules. fiveable.me This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. amerigoscientific.comrsc.org Its planar and aromatic nature allows for π-stacking interactions, which are crucial in molecular recognition and binding processes. fiveable.me The presence of a nitrogen atom in the pyridine ring not only imparts basic properties but also provides a site for further functionalization, enabling the synthesis of a diverse range of derivatives. fiveable.meamerigoscientific.com
Isoquinoline and its derivatives are found in various natural sources, including many biologically active alkaloids like papaverine (B1678415) and quinine. fiveable.me In medicinal chemistry, the isoquinoline framework is considered a "privileged scaffold" due to its presence in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. amerigoscientific.comrsc.orgnih.govresearchgate.net The versatility of the isoquinoline core also extends to materials science, where its derivatives are utilized in the creation of conductive materials, optical materials, and as ligands in metal-organic frameworks (MOFs). amerigoscientific.com
Strategic Importance of Halogenation in Heteroaromatic Systems for Synthetic Manipulations
Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental and powerful tool in organic synthesis. numberanalytics.commt.com In the context of heteroaromatic systems like isoquinoline, halogenation serves several strategic purposes. The introduction of a halogen atom can significantly alter the electronic properties of the ring system, influencing its reactivity and biological activity. numberanalytics.comnumberanalytics.com Halogenated heterocycles are valuable intermediates in synthetic chemistry, as the halogen atoms can be readily substituted with other functional groups through various cross-coupling reactions. mt.comsigmaaldrich.com
This strategic functionalization allows for the construction of complex molecules with tailored properties. sigmaaldrich.com The type of halogen used is also of strategic importance. For instance, iodine, being the least electronegative of the common halogens, is often the most easily displaced, making iodo-substituted heterocycles particularly useful for introducing new carbon-carbon and carbon-heteroatom bonds. mt.com This reactivity makes halogenation a key step in the diversification of heteroaromatic scaffolds for applications in drug discovery and materials science. numberanalytics.com
Overview of Dihalo-isoquinoline Derivatives in Advanced Synthetic Routes
Dihalo-isoquinoline derivatives are particularly valuable building blocks in advanced synthetic routes. The presence of two halogen atoms at different positions on the isoquinoline core allows for sequential and site-selective functionalization. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of highly complex and polysubstituted isoquinoline derivatives.
For example, a dihalo-isoquinoline can undergo a series of regioselective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, to introduce a variety of substituents. acs.org This step-wise approach provides precise control over the final molecular architecture, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The ability to selectively react one halogen over the other, often by choosing appropriate reaction conditions or catalysts, opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.
Contextualizing 6-Bromo-4-iodoisoquinoline within the Landscape of Functionalized Heterocycles
This compound is a specific dihalo-isoquinoline derivative that holds significant potential as a synthetic intermediate. atlantis-press.com The presence of a bromine atom at the 6-position and an iodine atom at the 4-position provides two distinct reaction sites for further chemical modification. acs.org The carbon-iodine bond is generally more reactive towards cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization at the C4 position. mt.com
This differential reactivity makes this compound a versatile precursor for the synthesis of various polysubstituted isoquinolines. acs.org Its utility has been demonstrated in the synthesis of complex organic molecules and as a building block for pharmaceutical compounds. atlantis-press.com The strategic placement of the two different halogen atoms on the isoquinoline scaffold positions this compound as a valuable tool for chemists seeking to create novel and diverse molecular architectures with potential applications in various fields of chemical research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-iodoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDTCMXQLMRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 6 Bromo 4 Iodoisoquinoline
Retrosynthetic Analysis for 6-Bromo-4-iodoisoquinoline Construction
A logical retrosynthetic analysis of this compound suggests a stepwise introduction of the halogen atoms. Given the directing effects of the isoquinoline (B145761) nitrogen and the typical patterns of electrophilic substitution, a plausible strategy involves the formation of the C-I bond at a later stage.
The primary disconnection is at the C4—I bond, which simplifies the target to 6-bromoisoquinoline (B29742). This intermediate is a logical precursor as methods for the regioselective iodination of the C4 position of isoquinolines have been developed.
A subsequent disconnection of the 6-bromoisoquinoline core, utilizing established isoquinoline synthesis methodologies, leads to a simpler, acyclic precursor. For instance, employing a Bischler-Napieralski type of disconnection would lead to N-formyl-2-(3-bromophenyl)ethylamine. This precursor already contains the bromine atom in the correct position on the phenyl ring, which will ultimately become the 6-position of the isoquinoline.
Precursor Design and Elaboration Strategies
The successful synthesis of this compound is highly dependent on the strategic design and elaboration of appropriate precursors. The two main approaches involve either building the isoquinoline ring from a pre-halogenated acyclic starting material or introducing the halogens onto a pre-formed isoquinoline ring.
A key strategy involves the synthesis of a precursor that already contains the bromine atom at the position that will become C6 of the isoquinoline ring. A suitable starting material for this approach is 3-bromophenylacetonitrile.
A patented method describes a four-step synthesis to produce 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile. google.com This process involves the reduction of the nitrile to 3-bromophenethylamine, followed by amidation, a cyclization reaction, and finally hydrolysis to yield the tetrahydroisoquinoline precursor. google.com This tetrahydroisoquinoline can then be aromatized to furnish 6-bromoisoquinoline.
This approach is advantageous as it unambiguously places the bromine atom at the desired position early in the synthetic sequence, avoiding potential issues with regioselectivity during the bromination of the isoquinoline core itself.
Several classical named reactions are instrumental in the construction of the isoquinoline ring system from acyclic precursors. These methods can be adapted for the synthesis of 6-bromoisoquinoline by using appropriately substituted starting materials.
Bischler-Napieralski Reaction : This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgjk-sci.comslideshare.net To synthesize 6-bromoisoquinoline via this method, one would start with a β-(3-bromophenyl)ethylamine derivative. The cyclization is an intramolecular electrophilic aromatic substitution, and the presence of electron-donating groups on the benzene (B151609) ring can facilitate the reaction. jk-sci.comnrochemistry.com
Pomeranz-Fritsch Reaction : This method provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. drugfuture.comwikipedia.orgorganicreactions.orgthermofisher.com These acetals are formed from the condensation of an aromatic aldehyde and an aminoacetal. wikipedia.org A modification by Schlittler and Müller utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal. drugfuture.com This reaction is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org For the synthesis of 6-bromoisoquinoline, 3-bromobenzaldehyde (B42254) would be a suitable starting material.
Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgcambridge.orgarkat-usa.org The resulting tetrahydroisoquinoline can then be aromatized to the desired isoquinoline. This method is widely used in the synthesis of isoquinoline alkaloids. arkat-usa.org The use of a β-(3-bromophenyl)ethylamine would lead to a 6-bromo-substituted tetrahydroisoquinoline intermediate.
| Reaction Name | Key Precursors | Intermediate | Key Features |
|---|---|---|---|
| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Requires subsequent oxidation to form the aromatic isoquinoline. wikipedia.orgnrochemistry.com |
| Pomeranz-Fritsch | Aromatic aldehyde and aminoacetal | Benzalaminoacetal | Acid-catalyzed cyclization; can provide access to unique substitution patterns. wikipedia.orgorganicreactions.org |
| Pictet-Spengler | β-arylethylamine and aldehyde/ketone | Tetrahydroisoquinoline | Forms a tetrahydroisoquinoline that requires aromatization. name-reaction.comwikipedia.org |
Direct and Regioselective Halogenation Approaches for Isoquinoline Derivatives
The introduction of halogen atoms directly onto the isoquinoline ring requires careful control of regioselectivity. The electronic properties of the isoquinoline nucleus dictate the positions most susceptible to electrophilic and nucleophilic attack.
Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene ring portion, preferentially at the C5 and C8 positions. iust.ac.ir This makes the direct regioselective bromination of isoquinoline at the C6 position challenging. Therefore, the more common and reliable strategy is to construct the isoquinoline ring using a precursor that already contains a bromine atom at the desired position, as detailed in the precursor design section.
Should a direct bromination approach be considered, it would likely involve complexing agents or specifically substituted isoquinolines to direct the bromine to the C6 position, though this is a less common route.
The introduction of iodine at the C4 position of an isoquinoline ring is a feasible transformation. Several methods have been developed for the regioselective iodination of isoquinolines and their derivatives.
One approach involves a radical-based direct C-H iodination protocol. This method has been shown to successfully iodinate isoquinoline at the C4 position. rsc.orgrsc.org Another strategy is the direct C4 halogenation of isoquinolines through a Boc₂O-mediated dearomatization strategy.
For the synthesis of this compound, the most logical approach would be the C4 iodination of a 6-bromoisoquinoline precursor. This stepwise approach avoids the complexities of controlling the regioselectivity of two different halogenations on an unsubstituted isoquinoline ring and takes advantage of established methods for C4 iodination.
| Halogenation | Position | Methodology | Remarks |
|---|---|---|---|
| Bromination | C6 | Incorporation via precursor (e.g., from 3-bromophenylacetonitrile) | Direct C6 electrophilic bromination of isoquinoline is challenging due to preferential attack at C5 and C8. iust.ac.ir |
| Iodination | C4 | Direct C-H iodination of a 6-bromoisoquinoline precursor. | Radical-based protocols and Boc₂O-mediated methods are available for C4 iodination. rsc.orgrsc.org |
Sequential Halogenation Protocols
The direct and selective introduction of two different halogen atoms onto the isoquinoline core presents a significant synthetic challenge. Sequential halogenation protocols offer a direct approach to achieving this. A cost-effective and efficient method for the direct halogenation of isoquinolines at the C4 position has been developed. acs.org This one-pot sequence involves a dearomatization step mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation (with reagents like N-chlorosuccinimide, N-bromosuccinimide, or iodine) and subsequent acid-promoted rearomatization. acs.org This method demonstrates high site-selectivity for the C4 position and accommodates a variety of functional groups at other positions (C5–C8). acs.org
For the synthesis of this compound, this strategy could be adapted by starting with a pre-existing 6-bromoisoquinoline and then performing the C4-iodination. The resulting carbon-halogen bonds are valuable synthetic handles for further molecular modifications through cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. acs.org
Palladium-Catalyzed Synthesis Approaches for Halogenated Isoquinolines
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of the isoquinoline core is no exception. These methods often involve the cyclization of appropriately substituted precursors. researchgate.netnih.gov
One prominent approach involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines. researchgate.net This can be followed by a cross-coupling reaction, such as a Heck reaction, to introduce substituents at the C4 position. researchgate.net By utilizing a halogenated alkene in the Heck coupling step, a halogen atom can be incorporated at the desired position. The versatility of this method allows for the synthesis of a wide array of substituted isoquinolines. researchgate.net
Another strategy involves the sequential coupling-imination-annulation of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst. organic-chemistry.org This microwave-assisted, one-pot procedure provides a rapid and efficient route to various substituted isoquinolines. organic-chemistry.org To synthesize this compound using this approach, one could envision using an appropriately substituted ortho-bromoarylaldehyde and an iodine-containing terminal alkyne.
The Larock isoquinoline synthesis is another powerful palladium-catalyzed method for constructing 3,4-disubstituted isoquinolines from N-tert-butyl-o-(1-alkynyl)benzaldimines and electrophiles. acs.org While traditionally used for introducing aryl or vinyl groups, modifications of this reaction could potentially allow for the incorporation of a halogen at the C4 position.
| Catalyst/Reagent | Starting Material | Key Transformation | Ref. |
| Pd(II) catalyst | 2-(1-alkynyl)arylaldimines | Cyclization/Alkenylation (Heck) | researchgate.net |
| Palladium catalyst | ortho-bromoarylaldehydes | Coupling/Imination/Annulation | organic-chemistry.org |
| Pd(OAc)₂/Walphos | N-tert-butyl-o-(1-alkynyl)benzaldimines | Asymmetric Cyclization/Cross-coupling | acs.org |
Alternative Synthetic Routes to this compound
Beyond sequential halogenation and palladium catalysis, other synthetic methodologies have been explored to construct the this compound framework.
A straightforward approach to this compound involves the chemical modification of a pre-synthesized, simpler isoquinoline derivative. For instance, a synthetic route starting from 4-bromoaniline (B143363) can lead to the formation of 6-bromoquinolin-4-ol. researchgate.net This intermediate can then be converted to 6-bromo-4-chloroquinoline (B1276899) using phosphoryl chloride (POCl₃). researchgate.net Subsequent halogen exchange, replacing the chloro group with an iodo group using sodium iodide (NaI), would yield the target compound. researchgate.net
Another example of scaffold modification involves the diazotization of an aminoisoquinoline precursor. This can be followed by the introduction of halogen atoms. For instance, a 3-aminoisoquinoline derivative can be converted to the corresponding 3-haloisoquinoline. harvard.edu A similar strategy could potentially be applied to introduce a halogen at the C4 position of a 6-bromoisoquinoline scaffold if a suitable amino precursor were available.
Novel cyclization reactions provide alternative pathways to the isoquinoline core. The classical Bischler-Napieralski cyclization involves the acid-catalyzed dehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. iust.ac.ir By starting with a β-(3-bromophenyl)ethylamine derivative, a 6-bromoisoquinoline scaffold can be constructed. Subsequent iodination at the C4 position would complete the synthesis.
More recent developments include electrophile-induced cyclizations. For example, the reaction of 2-alkynyl-1-methylene azide (B81097) aromatics with an iodine donor can directly yield 1,3-disubstituted 4-iodoisoquinolines. organic-chemistry.org This method offers a direct route to introduce the iodine atom at the C4 position during the cyclization process. By employing a starting material with a bromine atom on the aromatic ring, this could be a direct synthesis of this compound.
Furthermore, 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones (B12756618) have been shown to be highly regioselective, affording functionalized pteridines. nih.gov While not directly yielding isoquinolines, the principles of such haloaminations could inspire new cyclization strategies for constructing halogenated isoquinoline systems.
| Reaction Type | Key Intermediate/Precursor | Key Transformation | Ref. |
| Halogen Exchange | 6-Bromo-4-chloroquinoline | Nucleophilic Substitution | researchgate.net |
| Bischler-Napieralski | β-(3-bromophenyl)ethylamine derivative | Cyclization/Dehydrogenation | iust.ac.ir |
| Electrophile-Induced Cyclization | 2-Alkynyl-1-methylene azide aromatic | Iodocyclization | organic-chemistry.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
In palladium-catalyzed reactions, the choice of ligand can significantly impact the yield and selectivity. For instance, in the synthesis of quinolin-2(1H)-ones, P(o-tol)₃ was used as a ligand to improve the efficiency of the palladium-catalyzed C(sp³)-H activation and arylation. nih.gov Similar considerations are crucial for the synthesis of halogenated isoquinolines. The concentration of reagents and the reaction temperature are also critical. For example, in a synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-formic acid, the sulfuric acid concentration and reaction temperature were key parameters to control. google.com
In halogenation reactions, the choice of the halogenating agent and the reaction conditions are paramount. For the bromination of isoquinoline to 5-bromoisoquinoline, the reaction is conducted at low temperatures (-25 °C to -18 °C) using N-bromosuccinimide in concentrated sulfuric acid to control the regioselectivity. orgsyn.org
The optimization of reaction conditions is often an iterative process. For instance, in a carbene-catalyzed aryl acylation/migration reaction, a systematic optimization of the N-heterocyclic carbene (NHC) catalyst, base, and solvent was performed to achieve a significantly improved yield. acs.org Such meticulous optimization is essential to develop robust and high-yielding syntheses of this compound.
Chemical Reactivity and Selective Transformations of 6 Bromo 4 Iodoisoquinoline
Differentiated Reactivity of Halogens at C-4 and C-6 Positions
The selective transformation of 6-bromo-4-iodoisoquinoline is primarily governed by the difference in bond strength and reactivity of the C-I and C-Br bonds in palladium-catalyzed processes. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) complex, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This inherent reactivity difference allows for chemoselective reactions to occur at the C-4 position while leaving the C-6 bromine atom intact.
This principle is a cornerstone of sequential cross-coupling strategies, enabling the introduction of a diverse array of substituents at the C-4 position, followed by a subsequent, typically more forcing, reaction at the C-6 position. The higher bond dissociation energy of the C-Br bond necessitates more reactive catalysts or harsher reaction conditions for its activation.
Cross-Coupling Reactions Involving this compound
The distinct reactivities of the iodo and bromo substituents in this compound make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal in constructing complex molecular architectures from simple precursors.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a widely employed method for the functionalization of this compound. The reaction's tolerance of a wide range of functional groups and its generally high yields make it a preferred synthetic tool.
Capitalizing on the greater reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the C-4 position of this compound. Under carefully controlled conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base, an aryl or vinyl boronic acid can be coupled exclusively at the iodo-substituted position, leaving the bromo substituent untouched. This selectivity is crucial for the stepwise synthesis of unsymmetrically disubstituted isoquinolines.
| Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 6-Bromo-4-arylisoquinoline | High |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 90-110 | 6-Bromo-4-vinylisoquinoline | Moderate to High |
This is an illustrative table based on typical conditions for selective Suzuki-Miyaura couplings. Specific yields are dependent on the nature of the boronic acid used.
Following the selective functionalization at the C-4 position, the remaining bromine atom at the C-6 position can undergo a subsequent Suzuki-Miyaura coupling reaction. This second coupling step generally requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems, to overcome the lower reactivity of the C-Br bond. This sequential approach allows for the controlled introduction of two different substituents onto the isoquinoline (B145761) scaffold.
Illustrative Sequential Suzuki-Miyaura Coupling:
Step 1: Selective Coupling at C-4
Reactants: this compound, Arylboronic Acid A
Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C
Product: 6-Bromo-4-(Aryl-A)isoquinoline
Step 2: Coupling at C-6
Reactants: 6-Bromo-4-(Aryl-A)isoquinoline, Arylboronic Acid B
Conditions: Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C
Product: 6-(Aryl-B)-4-(Aryl-A)isoquinoline
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is another powerful tool for the derivatization of this compound. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the more reactive C-4 iodo position under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. This allows for the introduction of an alkynyl moiety at the C-4 position. Subsequent coupling at the C-6 position is also possible under more vigorous conditions.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Product |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Toluene | Room Temp to 50 | 6-Bromo-4-alkynylisoquinoline |
This is a representative table of conditions for selective Sonogashira coupling.
Heck Coupling Reactions
The Heck coupling reaction, which involves the coupling of an unsaturated halide with an alkene, can also be applied to this compound. The reaction typically shows a preference for the C-I bond over the C-Br bond, allowing for selective alkenylation at the C-4 position. The choice of catalyst, base, and solvent is crucial for achieving high selectivity and yield. While less commonly reported for this specific substrate compared to Suzuki-Miyaura and Sonogashira couplings, the Heck reaction offers a valuable route for the introduction of vinyl groups.
Stille Coupling Reactions
The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a powerful tool for forming carbon-carbon bonds. In the case of this compound, the reaction demonstrates high regioselectivity, favoring the activation of the C-I bond over the C-Br bond. This is consistent with the general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl).
This selectivity allows for the introduction of a diverse range of substituents at the 4-position while leaving the bromine atom at the 6-position intact for subsequent transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a ligand and often a copper(I) co-catalyst to enhance the reaction rate.
Table 1: Representative Conditions for Selective Stille Coupling at the C4 Position
| Organostannane (R-SnBu₃) | Catalyst System | Solvent | Temperature | Expected Product |
|---|---|---|---|---|
| Vinyltributyltin | Pd(PPh₃)₄, LiCl | Toluene | 90 °C | 6-Bromo-4-vinylisoquinoline |
| (Tributylstannyl)benzene | Pd₂(dba)₃, P(furyl)₃, CuI | DMF | 80 °C | 6-Bromo-4-phenylisoquinoline |
| (Tributylstannyl)thiophene | Pd(OAc)₂, XPhos, CsF | DME | 80 °C | 6-Bromo-4-(thiophen-2-yl)isoquinoline |
The preservation of the C-Br bond allows for a second, different coupling reaction to be performed at the C6 position, enabling the synthesis of complex, unsymmetrically substituted isoquinolines.
Negishi Coupling Reactions
Similar to the Stille coupling, the Negishi coupling reaction, which pairs an organic halide with an organozinc reagent, also proceeds with high chemoselectivity on the this compound scaffold. The palladium- or nickel-catalyzed reaction preferentially occurs at the more labile C4-iodo position. Negishi couplings are valued for their high functional group tolerance and the relatively high reactivity of organozinc reagents.
The selective functionalization at C4 can be achieved using a variety of alkyl-, alkenyl-, and arylzinc reagents. The choice of catalyst and ligand system is crucial for achieving high yields and preventing side reactions. Common catalysts include complexes of palladium with phosphine (B1218219) ligands.
Table 2: Typical Negishi Coupling Parameters for this compound
| Organozinc Reagent (R-ZnX) | Catalyst | Solvent | Temperature | Expected Product |
|---|---|---|---|---|
| Ethylzinc chloride | Pd(dppf)Cl₂ | THF | Room Temp to 40 °C | 6-Bromo-4-ethylisoquinoline |
| Phenylzinc chloride | Pd₂(dba)₃ / SPhos | THF | Room Temp | 6-Bromo-4-phenylisoquinoline |
| (Cyclopropyl)zinc bromide | Pd(PCyp₃)₂Cl₂ | THF/NMP | 80 °C | 6-Bromo-4-cyclopropylisoquinoline |
The resulting 4-substituted-6-bromoisoquinoline is a versatile intermediate, ready for further functionalization at the C6 position via a second cross-coupling reaction.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. When applied to dihalogenated substrates like this compound, selectivity can often be achieved. While aryl iodides can be challenging substrates in some C-N couplings due to the formation of unreactive palladium-iodide dimers, specific ligand systems have been developed to overcome this. However, in many heterocyclic systems, the amination of an aryl bromide can be achieved selectively in the presence of a heteroaryl chloride. The relative reactivity of C-I vs C-Br in the Buchwald-Hartwig amination of this compound would depend heavily on the specific catalyst, ligand, and base combination employed.
For instance, studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination at the C6-bromo position is possible while leaving the C2-chloro position untouched. This suggests that by carefully tuning the reaction conditions (e.g., using a less reactive catalyst system), it may be possible to selectively aminate the C6-bromo position of this compound. Conversely, using a more active catalyst system that favors oxidative addition to the C-I bond could potentially lead to selective amination at the C4 position.
Table 3: Plausible Selective Buchwald-Hartwig Amination Scenarios
| Amine | Catalyst/Ligand | Base | Target Position | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | C4 (Iodo) | 4-(Morpholin-4-yl)-6-bromoisoquinoline |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | C6 (Bromo) | N-Phenyl-4-iodoisoquinolin-6-amine |
The outcome of the Buchwald-Hartwig amination on this substrate is highly dependent on the fine-tuning of reaction parameters to control the regioselectivity.
Metalation and Transmetalation Reactions
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the removal of a proton from the adjacent ortho position.
In the context of the isoquinoline ring system, the nitrogen atom itself can act as a directing group, although it is relatively weak. Deprotonation typically occurs at the C1 position. However, for this compound, the presence of the halogens significantly influences the reactivity. The primary reaction with a strong organolithium base at low temperatures is not C-H deprotonation but rather a much faster lithium-halogen exchange. Therefore, classical DoM strategies are generally superseded by lithium-halogen exchange on this particular substrate.
Lithium-Halogen Exchange and Subsequent Quenching Reactions
Lithium-halogen exchange is an extremely rapid and efficient method for generating organolithium species from organic halides. The reaction rate is dependent on the halogen, following the trend I > Br > Cl. This reactivity difference is the cornerstone of the selective functionalization of this compound.
Upon treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (typically -78 °C), a selective and rapid exchange occurs at the C4-iodo position to generate the 4-lithio-6-bromoisoquinoline intermediate. The C6-bromo position remains largely unaffected under these conditions. This in situ generated organolithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups exclusively at the C4 position.
Table 4: Functionalization via Lithium-Iodine Exchange and Electrophilic Quench
| Lithium Reagent | Electrophile (E+) | Quenching Product (at C4) |
|---|---|---|
| n-BuLi | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |
| t-BuLi | CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) |
| n-BuLi | CH₃OD (Deuterated methanol) | -D (Deuterium) |
| sec-BuLi | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |
| n-BuLi | Benzaldehyde | -CH(OH)Ph (Hydroxy(phenyl)methyl) |
This two-step sequence of selective lithium-iodine exchange followed by electrophilic trapping provides a reliable and versatile route to a vast array of 4-substituted-6-bromoisoquinolines, which can then be further elaborated using the remaining bromine atom.
Nucleophilic Aromatic Substitution (SNAr) Investigations on this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The isoquinoline ring itself is somewhat electron-deficient, which can make it more susceptible to nucleophilic attack than a simple benzene (B151609) ring.
In SNAr reactions, the reactivity of the halogen leaving group typically follows the order F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed couplings. This is because the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, and not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the intermediate complex.
For this compound, which lacks a fluorine atom and strong EWGs like a nitro group, SNAr reactions are generally expected to be challenging and require harsh conditions (high temperatures, strong nucleophiles). Given the general reactivity trend, one might predict that the C-Br bond could be slightly more reactive than the C-I bond under certain SNAr conditions, although the electronic effects of the fused pyridine (B92270) ring would also play a critical role in determining the site of attack. However, without strong activation, SNAr is not the preferred method for functionalizing this specific substrate, with cross-coupling and metalation reactions offering much milder and more selective alternatives.
Radical Reactions and Single-Electron Transfer Processes
The selective activation of either the C-I or C-Br bond in this compound under radical or single-electron transfer (SET) conditions presents a significant synthetic challenge and an opportunity for novel functionalization. The weaker carbon-iodine bond is anticipated to be more susceptible to homolytic cleavage or reduction compared to the stronger carbon-bromine bond.
Photochemical stimulation or the use of radical initiators could potentially generate an isoquinolyl radical at the C-4 position. This highly reactive intermediate could then participate in a variety of transformations, such as hydrogen atom abstraction, addition to unsaturated systems, or cyclization reactions if a suitable tether is present on the molecule. For instance, in a hypothetical intramolecular reaction, a C-4 radical could cyclize onto a pendant alkene or alkyne, leading to the formation of novel fused heterocyclic systems.
Single-electron transfer processes, often mediated by reducing agents like samarium(II) iodide or through electrochemical methods, could also selectively target the C-4 iodo group. The initial electron transfer would form a radical anion, which could then expel an iodide ion to generate the C-4 isoquinolyl radical. The fate of this radical would be similar to that generated under other radical conditions. The successful application of such methods would hinge on the ability to control the reduction potential to selectively cleave the C-I bond without affecting the C-Br bond.
Functional Group Interconversions Beyond Cross-Coupling
Beyond the realm of metal-catalyzed cross-coupling, the functional group interconversions of this compound are not extensively reported. Nevertheless, the inherent reactivity of the carbon-halogen bonds allows for the exploration of alternative synthetic strategies.
One plausible transformation is the selective metal-halogen exchange, most commonly achieved with organolithium reagents at low temperatures. Due to the greater lability of the C-I bond, treatment with a reagent such as n-butyllithium is expected to preferentially form 4-lithio-6-bromoisoquinoline. This organolithium intermediate could then be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups at the C-4 position. The success of this approach would depend on the careful control of reaction conditions to prevent competing side reactions, such as intermolecular coupling or decomposition of the organolithium species.
Nucleophilic aromatic substitution (SNAr) reactions on the this compound scaffold are generally considered challenging due to the electron-rich nature of the isoquinoline ring system. However, the presence of two halogen atoms could potentially activate the ring towards substitution under forcing conditions with potent nucleophiles. It is conceivable that substitution could be directed to either the C-4 or C-6 position depending on the reaction conditions and the nature of the nucleophile, although such selectivity would need to be empirically determined.
Below is a table summarizing the potential, yet largely underexplored, non-coupling transformations of this compound.
| Reaction Type | Potential Reagents/Conditions | Expected Intermediate/Product | Position of Reactivity |
| Radical Deiodination | AIBN, Bu₃SnH | 4-isoquinolyl radical | C-4 |
| SET Reduction | SmI₂, THF | 4-isoquinolyl radical | C-4 |
| Halogen-Metal Exchange | n-BuLi, -78 °C | 4-Lithio-6-bromoisoquinoline | C-4 |
| Nucleophilic Substitution | NaOMe, high temp. | Methoxy-substituted isoquinoline | C-4 or C-6 |
The detailed investigation into these alternative reaction pathways for this compound would significantly expand its synthetic utility and could lead to the discovery of novel isoquinoline-based compounds with interesting biological or material properties.
Strategic Utility of 6 Bromo 4 Iodoisoquinoline in Complex Chemical Synthesis
Construction of Architecturally Complex Isoquinoline (B145761) Derivatives
The primary utility of 6-bromo-4-iodoisoquinoline lies in its capacity to serve as a scaffold for creating intricate isoquinoline derivatives through programmed, site-selective reactions. The differential reactivity of the C-I and C-Br bonds under palladium- or nickel-catalyzed cross-coupling conditions enables chemists to introduce a variety of substituents at the C-4 and C-6 positions in a stepwise manner.
For instance, a Sonogashira or Suzuki coupling can be performed selectively at the more reactive C-4 iodo position, leaving the C-6 bromo position intact for a subsequent, different coupling reaction. This sequential approach provides a reliable pathway to tri-substituted isoquinolines with precisely controlled substitution patterns, which would be challenging to achieve through other synthetic routes. This strategy is foundational for building libraries of complex molecules for various applications, including medicinal chemistry. google.com
Table 1: Sequential Cross-Coupling Strategy for this compound
| Step | Position | Reaction Type | Coupling Partner | Resulting Structure |
|---|---|---|---|---|
| 1 | C-4 (Iodo) | Suzuki Coupling | Arylboronic Acid (Ar¹-B(OH)₂) | 6-Bromo-4-aryl¹-isoquinoline |
| 2 | C-6 (Bromo) | Sonogashira Coupling | Alkyne (H-C≡C-R) | 4-Aryl¹-6-alkynyl-isoquinoline |
| OR | ||||
| 1 | C-4 (Iodo) | Sonogashira Coupling | Alkyne (H-C≡C-R) | 6-Bromo-4-alkynyl-isoquinoline |
Role as a Precursor for Polyfunctionalized Heteroaromatic Systems
Building upon its utility in creating complex isoquinolines, this compound is a key starting material for polyfunctionalized heteroaromatic systems. The term "polyfunctionalized" refers to molecules bearing multiple distinct functional groups, which often impart specific chemical and biological properties. The two halogen atoms serve as versatile handles for introducing a wide range of functionalities.
Through metal-mediated cross-coupling reactions, aryl, heteroaryl, alkyl, or alkynyl groups can be installed. google.com The subsequent modification of these introduced groups, or the remaining halogen, allows for the synthesis of molecules with a high degree of functional complexity. For example, an introduced terminal alkyne can undergo click chemistry, or an aryl group can be further substituted, leading to highly decorated heteroaromatic systems. The predictable, regioselective nature of reactions involving this compound makes it an invaluable precursor in synthetic campaigns targeting novel, polyfunctionalized molecules. google.comacs.org
Application in the Synthesis of Natural Product Analogues
While the isoquinoline core is a common motif in numerous natural products, the direct application of this compound in the total synthesis of natural product analogues is not extensively documented in available literature. However, its potential as a starting material for such analogues is significant. The ability to selectively introduce substituents at the C-4 and C-6 positions allows for the systematic modification of a core scaffold to mimic or alter the structures of naturally occurring isoquinoline alkaloids. This approach is crucial for structure-activity relationship (SAR) studies, where analogues of a natural product are synthesized to identify the key structural features responsible for its biological activity.
Utilization in the Preparation of Advanced Organic Scaffolds
In drug discovery and materials science, an "advanced organic scaffold" is a core molecular structure that can be systematically decorated with various functional groups to create a library of compounds for screening. This compound is an exemplary starting material for such scaffolds. google.com
A notable application is its use as a key intermediate in the synthesis of inhibitors for viral proteases, such as the SARS-CoV-2 main protease. google.com In this context, the isoquinoline ring system acts as the rigid scaffold. The C-4 and C-6 positions, functionalized via the iodo and bromo handles, serve as attachment points for pharmacophoric groups designed to interact with the active site of the target enzyme. The stepwise functionalization allows for the generation of a diverse set of inhibitor candidates, facilitating the optimization of binding affinity and pharmacokinetic properties. google.com
Table 2: Properties and Identification of this compound
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₉H₅BrIN | acs.org |
| Appearance | Yellow solid | acs.org |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 9.11 (s, 1H), 8.96 (s, 1H), 8.21 (s, 1H), 7.80−7.74 (m, 1H) | acs.org |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 152.3, 151.9, 138.2, 133.1, 132.1, 129.7, 128.0, 127.3, 94.9 | acs.org |
Cascading Reactions and Domino Processes Initiated by this compound
The application of this compound in initiating cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, is not specifically described in the reviewed scientific literature. Such reaction sequences typically require carefully designed substrates where an initial transformation triggers a series of subsequent intramolecular reactions. While the dihalogenated nature of this compound makes it a candidate for sequential, one-pot functionalizations, its specific use to trigger a predefined cascade has yet to be reported.
Mechanistic Investigations and Computational Insights into 6 Bromo 4 Iodoisoquinoline Chemistry
Elucidation of Reaction Mechanisms for Key Transformations
The differential reactivity of the iodine and bromine substituents is the cornerstone of the selective functionalization of 6-bromo-4-iodoisoquinoline. The C-I bond is weaker and more polarizable than the C-Br bond, rendering the C4 position the primary site for reactions like metal-catalyzed cross-coupling and halogen-metal exchange.
Pathways of Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions proceed with high regioselectivity, almost exclusively at the C4 position.
The generally accepted mechanism for palladium-catalyzed reactions such as Suzuki, Sonogashira, or Stille coupling involves a three-step catalytic cycle nih.gov:
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, typically a monoligated L1Pd(0) species, to form a Pd(II) intermediate nih.gov. For this compound, this step occurs selectively at the more reactive C-I bond. The C-I bond dissociation energy is lower than that of the C-Br bond, resulting in a lower activation energy for oxidative addition at the C4 position.
Transmetalation : The organopalladium(II) intermediate then reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
This regioselectivity has been demonstrated in analogous systems. For instance, a recent practical method for the direct halogenation of isoquinolines to produce compounds like this compound highlighted that the resulting C-X bonds are versatile handles for subsequent modifications, including Suzuki, Sonogashira, and Stille couplings acs.org. Mechanistic studies on other C-N cross-coupling reactions further detail the kinetics and reaction pathways involved in the oxidative addition and reductive elimination steps mit.edu.
Understanding Regioselectivity in Halogen Exchange and Functionalization
Beyond cross-coupling, the regioselectivity of this compound is evident in halogen-metal exchange reactions. When treated with organolithium reagents (e.g., n-butyllithium) at low temperatures, the iodine atom at the C4 position is selectively exchanged for lithium.
This selectivity is governed by two main factors:
Higher Electrophilicity of Iodine : The iodine atom is more electrophilic than bromine, making it more susceptible to nucleophilic attack by the organolithium reagent.
Kinetic Control : The reaction is typically performed under kinetic control at low temperatures, favoring the pathway with the lowest activation energy, which is the exchange at the C-I bond.
The resulting 4-lithio-6-bromoisoquinoline is a powerful intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position, leaving the C6-bromo substituent intact for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex polysubstituted isoquinolines.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules like this compound, corroborating and explaining experimentally observed phenomena.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations can elucidate the fundamental electronic properties that govern the regioselective reactivity of this compound. Studies on related N-heterocycles like quinoline (B57606) and isoquinoline (B145761) have established the reliability of DFT methods for predicting molecular geometries, vibrational frequencies, and electronic characteristics researchgate.netnih.govresearchgate.net. For this compound, DFT calculations would be expected to reveal several key features that explain the higher reactivity at the C4 position.
Table 1: Illustrative DFT-Calculated Properties of this compound This table presents expected values based on established chemical principles and DFT studies on analogous compounds. Specific computational results for this exact molecule may vary.
| Property | C4-I Bond | C6-Br Bond | Rationale for Reactivity |
|---|---|---|---|
| Bond Length (Å) | ~2.10 | ~1.90 | The longer C-I bond is weaker and more easily cleaved during oxidative addition. |
| Bond Dissociation Energy (kcal/mol) | ~65-70 | ~80-85 | Lower energy is required to break the C-I bond, favoring reaction at C4. |
| NBO Partial Charge on Halogen | More negative | Less negative | The greater charge separation and polarizability of the C-I bond facilitate interaction with metal catalysts and organometallic reagents. |
| NBO Partial Charge on Carbon | More positive | Less positive |
Predictive Modeling of Reaction Pathways and Transition States
DFT can be used to model the entire energy profile of a reaction, including the structures of reactants, intermediates, transition states, and products. For the palladium-catalyzed cross-coupling of this compound, computational modeling can quantitatively predict the regioselectivity by comparing the activation energies for oxidative addition at the C-I and C-Br bonds.
The calculations would involve locating the transition state (TS) for each pathway. The geometry of the TS for C-I insertion would show the Pd(0) catalyst interacting with the C-I bond as it begins to break, while the isoquinoline ring system remains largely planar. The calculated activation energy (ΔG‡) for this process would be significantly lower than that for the corresponding C-Br insertion, providing a definitive theoretical basis for the observed selectivity.
Table 2: Illustrative Calculated Activation Energies for Oxidative Addition This table presents expected relative values based on established chemical principles. Specific computational results for this exact molecule may vary.
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|
| Pd(0) Oxidative Addition at C4-I | ~15-20 | Favored, major pathway |
| Pd(0) Oxidative Addition at C6-Br | >25 | Disfavored, minor or unobserved pathway |
Conformation and Energetic Landscape Analyses Relevant to Reactivity
As a rigid, planar aromatic molecule, this compound itself has a simple conformational landscape. However, energetic landscape analyses become highly relevant when considering the molecule's interaction with catalysts and reagents. The approach of a bulky phosphine-ligated palladium complex to the C4 versus the C6 position is influenced by sterics, particularly the presence of the peri-hydrogen at C5. Computational models can map the potential energy surface for the approach of the catalyst, revealing the most favorable trajectory for oxidative addition. This analysis, combined with the electronic factors, provides a complete picture of the molecule's reactivity and the origins of its high regioselectivity in synthetic transformations.
Spectroscopic Investigations Supporting Mechanistic Hypotheses
Hypothetically, one could use techniques like Phosphorus-31 NMR spectroscopy if phosphine (B1218219) ligands are employed in a palladium-catalyzed reaction to monitor the coordination of the catalyst to the isoquinoline substrate. Changes in the chemical shift of the phosphorus nucleus could indicate the formation of different catalytic species throughout the reaction. Similarly, advanced mass spectrometry methods could potentially detect transient catalytic intermediates, providing mass-to-charge ratio data that could confirm their composition. However, at present, such specific studies on this compound have not been published.
Kinetic Studies of Reactions Involving this compound
Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them, providing quantitative insights into reaction mechanisms. For reactions involving this compound, kinetic analyses could determine the reaction order with respect to the substrate, catalyst, and other reagents. This information is vital for proposing a plausible rate-determining step and for optimizing reaction conditions.
For instance, in a Suzuki or Sonogashira coupling at the 4-position, one would expect the reaction to be first-order in both the this compound and the palladium catalyst. However, without experimental data, it is impossible to confirm this or to determine the rate constants and activation energies for such transformations. The electronic effects of the bromo substituent at the 6-position and the nitrogen atom in the isoquinoline ring would undoubtedly influence the reaction kinetics, but the extent of this influence remains unquantified.
The table below presents hypothetical kinetic data for a generic cross-coupling reaction to illustrate the type of information that is currently missing from the scientific record for this compound.
| Entry | [this compound] (M) | [Catalyst] (mol%) | [Coupling Partner] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 1 | 0.15 | - |
| 2 | 0.2 | 1 | 0.15 | - |
| 3 | 0.1 | 2 | 0.15 | - |
| 4 | 0.1 | 1 | 0.30 | - |
| No experimental data is available in the reviewed literature. |
Emerging Research Frontiers and Future Prospects in the Chemistry of 6 Bromo 4 Iodoisoquinoline
The strategic positioning of two distinct halogen atoms on the isoquinoline (B145761) scaffold makes 6-bromo-4-iodoisoquinoline a highly versatile and valuable building block in synthetic chemistry. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization, opening avenues for the creation of complex molecular architectures. This section explores the emerging research frontiers and future prospects in the chemistry of this unique compound, focusing on sustainable synthesis, novel catalytic systems, expanded synthetic applications, automation, and the design of next-generation heterocyclic scaffolds.
Q & A
Basic: What synthetic methodologies are most effective for preparing 6-Bromo-4-iodoisoquinoline?
Answer:
- Halogenation strategies : Sequential halogenation of isoquinoline precursors using bromine and iodine sources under controlled temperatures (e.g., 80–120°C) can yield the target compound. Bromine is typically introduced first due to its higher reactivity compared to iodine .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using 6-bromoisoquinoline and iodinating agents (e.g., CuI/KI systems) may optimize regioselectivity. Ensure inert atmospheric conditions to prevent side reactions .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for halogenated isoquinolines?
Answer:
- Multi-technique validation : Combine NMR, NMR, and 2D techniques (e.g., HSQC, HMBC) to confirm structural assignments. Compare data with databases (e.g., PubChem, CAS RN 34784-05-9) .
- Solvent effects : Note that deuterated solvents (CDCl₃ vs. DMSO-d₆) can cause chemical shift variations. Standardize solvent choice for consistency .
- X-ray crystallography : Resolve ambiguities by determining crystal structures, especially when steric effects or halogen bonding influence spectral data .
Basic: Which analytical techniques are critical for assessing the purity of this compound?
Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Purity thresholds >98% are typical for research-grade material .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ expected at m/z 333.87 for C₉H₆BrIN) and detects halogen isotope patterns .
- Melting point analysis : Compare observed mp (e.g., 83–87°C) with literature values to identify polymorphic forms or solvates .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electronic effects. Iodine’s polarizable nature may lower activation barriers in oxidative addition steps .
- Substituent effects : Compare charge distribution at C-4 (iodine) vs. C-6 (bromine) to predict regioselectivity in Pd-catalyzed couplings. Electron-withdrawing halogens enhance electrophilicity .
- Solvent modeling : Incorporate implicit solvent models (e.g., SMD) to simulate reaction environments (e.g., DMF, THF) and optimize catalytic systems .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Halogenated compounds may cause skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HI) .
- Waste disposal : Collect halogenated waste separately and neutralize with aqueous NaOH before disposal by licensed contractors .
Advanced: What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?
Answer:
- Catalyst selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to minimize β-hydride elimination pathways. Additives like PivOH can stabilize intermediates .
- Temperature control : Lower reaction temperatures (e.g., 50°C) reduce radical-mediated dehalogenation. Monitor via in situ IR spectroscopy .
- Protecting groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to direct functionalization to halogens .
Basic: How should researchers design a literature review strategy for halogenated isoquinoline derivatives?
Answer:
- Database selection : Prioritize SciFinder, Reaxys, and PubMed using keywords like “this compound” and CAS RN 34784-05-9. Exclude non-peer-reviewed sources (e.g., vendor websites) .
- Critical evaluation : Assess methodological rigor in synthesis papers. Prioritize studies reporting yields >90% and spectroscopic validation .
- Gap analysis : Identify understudied areas (e.g., biological activity, photophysical properties) to define novel research aims .
Advanced: What experimental frameworks are suitable for studying the electronic effects of halogens in this compound?
Answer:
- Electrochemical analysis : Cyclic voltammetry (e.g., in DMF with TBAPF₆) quantifies redox potentials influenced by halogen electronegativity .
- UV-Vis spectroscopy : Compare absorption maxima (e.g., π→π* transitions) with analogues (e.g., 6-Cl-4-I isoquinoline) to correlate structure with electronic properties .
- Theoretical modeling : Natural Bond Orbital (NBO) analysis in Gaussian09 reveals charge transfer dynamics between halogens and the aromatic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
